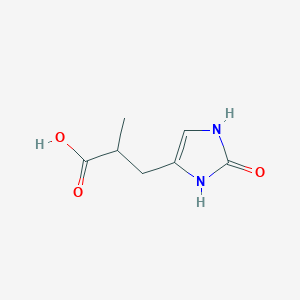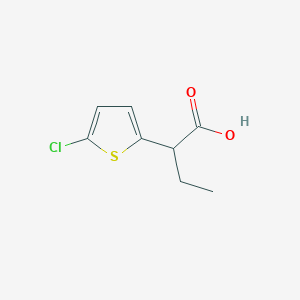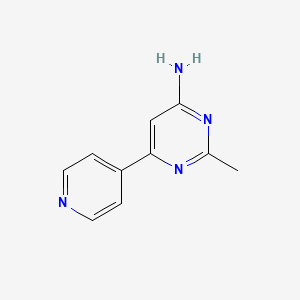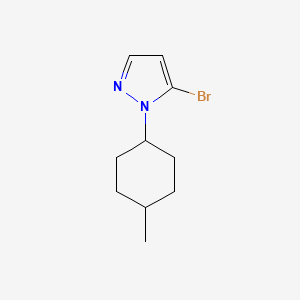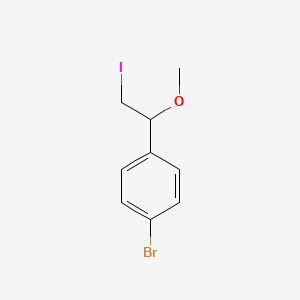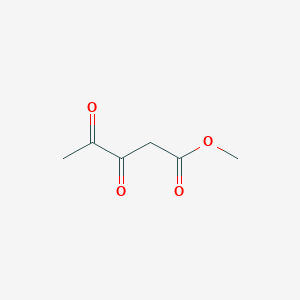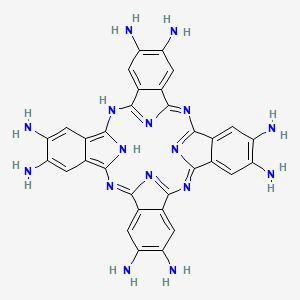
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine is a derivative of phthalocyanine, a large, aromatic, macrocyclic compound Phthalocyanines are known for their intense color and stability, making them valuable in various applications such as dyes, pigments, and photodynamic therapy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine typically involves the cyclotetramerization of substituted phthalonitriles. One common method is the reaction of 4,5-diaminophthalonitrile with a metal salt (such as copper or zinc) under high-temperature conditions. The reaction is often carried out in a solvent like dimethylformamide (DMF) or 1-chloronaphthalene, with a catalyst such as ammonium molybdate.
Industrial Production Methods
Industrial production of phthalocyanine derivatives generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalocyanine quinones.
Reduction: Reduction reactions can convert the compound into phthalocyanine hydrides.
Substitution: The amine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phthalocyanine quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties and applications.
Wissenschaftliche Forschungsanwendungen
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions and as a building block for more complex molecules.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stability and intense color.
Wirkmechanismus
The mechanism of action of 29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can induce cell damage and death, making the compound effective in photodynamic therapy. The amine groups can also interact with various molecular targets, enhancing its reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine
- 29H,31H-Phthalocyanine, 2,3,9,10,16,17,23,24-octabutoxy-
- 2,3,9,10,16,17,23,24-Octakis(hexylsulfonyl)phthalocyanines
Uniqueness
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine is unique due to the presence of multiple amine groups, which enhance its reactivity and potential for functionalization. This makes it particularly valuable in applications requiring high reactivity and specificity, such as photodynamic therapy and catalysis.
Eigenschaften
Molekularformel |
C32H26N16 |
|---|---|
Molekulargewicht |
634.7 g/mol |
IUPAC-Name |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene-6,7,15,16,24,25,33,34-octamine |
InChI |
InChI=1S/C32H26N16/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26/h1-8H,33-40H2,(H2,41,42,43,44,45,46,47,48) |
InChI-Schlüssel |
YLIXPWNPOOTYSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1N)N)C3=NC4=NC(=NC5=NC(=NC6=C7C=C(C(=CC7=C(N6)NC2=N3)N)N)C8=CC(=C(C=C85)N)N)C9=CC(=C(C=C94)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


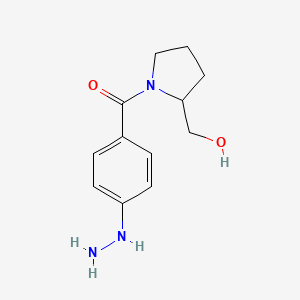
![1-Ethynyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13342241.png)
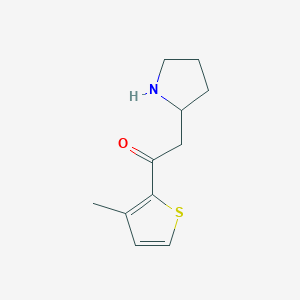
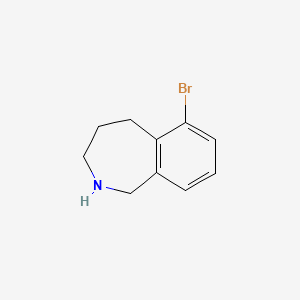

![7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13342272.png)
